molecular formula C12H17NO2 B1465625 2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid CAS No. 1218590-54-5

2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid

Cat. No.: B1465625
CAS No.: 1218590-54-5
M. Wt: 207.27 g/mol
InChI Key: IDSDEICWWHWHHP-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The compound features a pyrrole ring, a heterocycle known for its prevalence in biologically active molecules, linked to a carboxylic acid functional group via a cyclohexyl-substituted carbon center . This structure makes it a versatile building block for the synthesis of novel compounds. The saturated nature of the cyclohexyl ring and the non-planarity of the pyrrolidine-related rings contribute to a three-dimensional structure that allows for extensive exploration of pharmacophore space, a key strategic goal in the design of new reagents for drug discovery programs . Researchers can leverage this compound to develop potential therapeutic agents. The acetic acid moiety is a common pharmacophore that can be readily functionalized, for instance, to form stable amide bonds with primary amine groups, facilitating the conjugation of the core scaffold to other molecular entities . Furthermore, pyrrole-acetic acid derivatives have been investigated in scientific studies for their inhibitory activity on enzymes like aldose reductase and on the glycation process of proteins, suggesting potential research pathways for the treatment of diabetic complications . The pyrrolidine ring, a saturated version of pyrrole, is one of the most preferred heterocycles in pharmaceuticals, noted for its ability to influence key physicochemical parameters and improve the druggability of candidate molecules . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclohexyl-2-pyrrol-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h4-5,8-11H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSDEICWWHWHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Pyrrole

  • Pyrrole N-substitution is commonly achieved by nucleophilic substitution reactions where pyrrole acts as a nucleophile.
  • Cyclohexyl moieties can be introduced by reaction with cyclohexyl halides or cyclohexyl carboxylic acid derivatives under basic conditions.
  • For example, displacement reactions using cyclohexane carboxylic acid chloride or cyclohexyl isocyanate have been reported to introduce cyclohexyl groups onto nitrogen or carbon centers in pyrrole derivatives.

Preparation of 2-(1H-pyrrol-1-yl)acetic Acid Derivatives

  • The acetic acid portion can be introduced via hydrolysis of esters, such as ethyl 2-(1H-pyrrol-1-yl)acetate, which are synthesized by nucleophilic substitution of ethyl bromoacetate with pyrrole under basic conditions.
  • Hydrolysis is typically done with aqueous sodium hydroxide in methanol, yielding the free acid in good to excellent yields.

Specific Synthetic Routes

Cu-Catalyzed C-N Cross-Coupling

  • A method to prepare 2-(1H-pyrrol-1-yl)anilines involves copper-catalyzed C-N cross-coupling reactions, which can be adapted for pyrrole N-alkylation.
  • Conditions: CuI (10 mol %), N,N'-dimethylethylenediamine (DMEDA, 20 mol %), K3PO4 base, in toluene at 110 °C under nitrogen atmosphere for 24 hours.
  • This method provides a robust pathway to introduce pyrrole onto aromatic or aliphatic amines, potentially adaptable for the cyclohexyl-substituted acetic acid framework.

Rhodium(II)-Catalyzed Synthesis from Diazocarbonyl Compounds

  • Substituted pyrroles can be synthesized via rhodium(II)-catalyzed reaction of α-diazocarbonyl compounds with primary amines.
  • The method involves slow addition of diazodicarbonyl compounds to a rhodium(II) acetate suspension, followed by reaction with amines and acetic acid as a catalyst.
  • This approach yields substituted pyrroles, which can be further functionalized to introduce the cyclohexyl group and carboxylic acid functionality.

Ester Hydrolysis to Carboxylic Acid

  • After formation of the ethyl ester intermediate (e.g., ethyl 2-cyclohexyl-2-(1H-pyrrol-1-yl)acetate), hydrolysis is carried out under basic conditions.
  • Typically, aqueous sodium hydroxide in methanol at room temperature or mild heating is used to convert the ester to the corresponding carboxylic acid.
  • The reaction is followed by acidification to precipitate the acid product, which is isolated by filtration or extraction.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Pyrrole N-alkylation Cyclohexyl halide, NaH or K tert-butoxide, DMF/THF 60-85 Selective N-substitution on pyrrole nitrogen
Ester formation Reaction of pyrrole with ethyl bromoacetate 70-90 Formation of ethyl 2-(1H-pyrrol-1-yl)acetate
Ester hydrolysis NaOH (aq) in MeOH, room temp or reflux 80-95 Conversion to this compound
Cu-catalyzed C-N coupling CuI, DMEDA, K3PO4, toluene, 110 °C, 24 h 65-75 For pyrrole-aniline derivatives, adaptable
Rhodium(II)-catalyzed route Rh2(OAc)4 catalyst, diazocarbonyl + amine 50-80 For substituted pyrroles synthesis

Research Findings and Optimization Insights

  • The Cu-catalyzed C-N cross-coupling provides a mild and efficient route to N-substituted pyrroles but requires careful control of atmosphere and temperature to avoid side reactions.
  • Rhodium(II)-catalyzed synthesis of substituted pyrroles from diazocarbonyl compounds allows for structural diversity but may have moderate yields and requires expensive catalysts.
  • Ester hydrolysis is straightforward and high-yielding, often performed without purification of the intermediate ester, streamlining the process.
  • Selective chlorination or halogenation of pyrrole derivatives prior to substitution can improve regioselectivity and facilitate further functionalization.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution at the α-Carbon: Cyclohexyl vs. Phenyl

Compound: Phenyl(1H-pyrrol-1-yl)acetic acid (C₁₂H₁₁NO₂, MW: 201.22 g/mol)

  • Structural Difference : Replaces the cyclohexyl group with a phenyl ring.
  • Impact: Solubility: The phenyl group reduces steric hindrance compared to cyclohexyl but increases hydrophobicity.
  • Applications : Phenyl-substituted acetic acid derivatives are common in agrochemicals (e.g., herbicides) .

Heterocyclic Modifications: Pyrrole vs. Pyrazole

Compound : 3-Hydroxy-2,2-bis(1H-pyrazol-1-yl)acetic acid

  • Structural Difference : Features two pyrazole rings instead of one pyrrole.
  • Bioactivity: Bis-pyrazole analogs are explored for enzyme inhibition due to their chelating properties.

Functional Group Additions: Methoxycarbonyl Substituent

Compound: 2-[2-(Methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid (C₉H₁₀NO₄, MW: 199.18 g/mol)

  • Structural Difference : Incorporates a methoxycarbonyl group on the pyrrole ring.
  • Impact :
    • Reactivity : The ester group introduces electrophilic character, enabling participation in condensation reactions.
    • Applications : Such derivatives are intermediates in drug synthesis (e.g., COX inhibitors) .

Hybrid Heterocyclic Systems

Compound : 2-[4-(1H-Pyrrol-1-yl)thian-4-yl]acetic acid

  • Structural Difference : Combines pyrrole with a thian (sulfur-containing) ring.
  • Solubility: Thian rings may improve aqueous solubility compared to purely hydrocarbon substituents.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference ID
2-Cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid C₁₂H₁₇NO₂ 225.31 Cyclohexyl, pyrrole Pharmaceuticals, Agrochemicals
Phenyl(1H-pyrrol-1-yl)acetic acid C₁₂H₁₁NO₂ 201.22 Phenyl, pyrrole Herbicides
2-[2-(Methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid C₉H₁₀NO₄ 199.18 Methoxycarbonyl, pyrrole Drug intermediates
3-Hydroxy-2,2-bis(1H-pyrazol-1-yl)acetic acid C₈H₈N₄O₃ 208.17 Bis-pyrazole, hydroxyl Enzyme inhibitors
2-[4-(1H-Pyrrol-1-yl)thian-4-yl]acetic acid C₁₀H₁₃NO₂S 211.28 Thian, pyrrole Metal chelators

Biological Activity

Overview

2-Cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid is an organic compound characterized by a cyclohexyl group and a pyrrole ring attached to an acetic acid moiety. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to significant biological effects. The precise mechanisms may vary depending on the biological context and the specific targets involved.

Antimicrobial Properties

Research indicates that this compound exhibits considerable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa20 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential as an anti-inflammatory agent. Studies have reported that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of Cytokine Production
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory therapeutic agent.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the cyclohexyl or pyrrole substituents can lead to different biological outcomes. For instance, modifications that enhance hydrophobic interactions often lead to increased potency against microbial strains.

Table 2: Structure-Activity Relationship Insights

ModificationObserved Effect
Increased cyclohexyl sizeEnhanced antimicrobial activity
Substitution on pyrrole ringAltered anti-inflammatory effects

Research Findings

Recent studies have highlighted the compound's potential as a pharmaceutical intermediate for drug development. Its unique combination of structural features allows for further optimization and exploration in medicinal chemistry.

Notable Research Outcomes

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited lower MIC values compared to traditional antibiotics, suggesting a promising alternative for treating resistant bacterial infections.
  • Anti-inflammatory Activity : In vitro assays indicated that the compound can effectively reduce inflammatory markers, making it a candidate for developing new anti-inflammatory drugs.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid
Reactant of Route 2
2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid

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